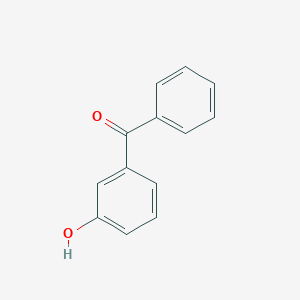

3-Hydroxybenzophenone

描述

Contextualization within Benzophenone (B1666685) Chemistry

Benzophenones are a class of organic compounds that are extensively studied for their diverse applications. ontosight.ai They are found in nature and are also synthesized for various industrial uses, including as photoinitiators in UV-curing processes for inks and coatings, and as UV blockers in plastics and perfumes. wikipedia.orgmdpi.com

Importance of Hydroxybenzophenones in Organic Synthesis and Materials Science

Hydroxybenzophenones, a subclass of benzophenones, are crucial building blocks in organic synthesis. They serve as precursors for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai In materials science, their ability to absorb UV radiation makes them valuable as photostabilizers in polymers and coatings. Furthermore, certain hydroxybenzophenone derivatives are being explored as photocatalysts for polymerization reactions under visible light. bohrium.com

Overview of Benzophenone Derivatives in Diverse Fields

The benzophenone framework is a versatile scaffold in medicinal chemistry, with numerous natural and synthetic derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. nih.gov Benzophenone derivatives are also key components in the development of organic light-emitting diodes (OLEDs), where they can function as host materials or emitters. mdpi.compreprints.org Their unique photophysical properties, such as efficient intersystem crossing, make them suitable for advanced applications in electronics. preprints.org

Research Significance of the Hydroxyl Group Position

The position of the hydroxyl group on the benzophenone ring system profoundly influences the molecule's chemical and physical properties. This is particularly evident when comparing 3-Hydroxybenzophenone with its isomers, 2-Hydroxybenzophenone (B104022) and 4-Hydroxybenzophenone (B119663).

Impact of the 3-Hydroxyl Group on Chemical Behavior

The hydroxyl group at the meta-position (C3) in this compound imparts specific characteristics. ontosight.ai Unlike its 2-hydroxy counterpart, the 3-hydroxyl group is unable to form a strong intramolecular hydrogen bond with the carbonyl oxygen. chemicalbook.com This availability for intermolecular interactions influences its reactivity and physical properties. chemicalbook.com For instance, it can participate in various chemical reactions such as oxidation to form quinones, reduction to hydroxybenzyl alcohols, and electrophilic aromatic substitution to introduce other functional groups. The presence of the hydroxyl group also allows for hydrogen bonding, which can affect its solubility and interactions with other molecules. ontosight.ai

Comparative Analysis with Isomeric Hydroxybenzophenones (e.g., 2-Hydroxybenzophenone, 4-Hydroxybenzophenone)

The position of the hydroxyl group significantly differentiates the properties of hydroxybenzophenone isomers.

2-Hydroxybenzophenone: The hydroxyl group at the ortho-position (C2) readily forms a strong intramolecular hydrogen bond with the adjacent carbonyl group. mdpi.comresearchgate.net This internal hydrogen bonding is a key feature that influences its photostability and is exploited in its use as a UV absorber. beilstein-journals.orgkyoto-u.ac.jp This intramolecular interaction can, however, be broken in the presence of certain solvents. mdpi.com

This compound: With the hydroxyl group at the meta-position, intramolecular hydrogen bonding to the carbonyl group is not favored due to the distance. chemicalbook.commedicaljournals.se This makes the hydroxyl proton more available for intermolecular interactions. chemicalbook.com Studies have shown that minor structural changes, such as the position of the hydroxyl group, can have a profound influence on the phototoxic properties of benzophenones. medicaljournals.se Specifically, the presence of a hydroxyl group at the C2 or C3 position has been shown to abolish phototoxicity, a phenomenon attributed to the intramolecular elimination of hydrogen. medicaljournals.semedicaljournals.se

4-Hydroxybenzophenone: The hydroxyl group at the para-position (C4) is too far from the carbonyl group to form an intramolecular hydrogen bond. mdpi.commedicaljournals.se Consequently, its hydroxyl group is available for intermolecular hydrogen bonding, which affects its physical properties like melting point. youtube.com Unlike the 2- and 3-hydroxy isomers, 4-hydroxybenzophenone is considered phototoxic. medicaljournals.semedicaljournals.se

The differing abilities of these isomers to form intramolecular versus intermolecular hydrogen bonds lead to distinct physical and chemical behaviors. For example, the melting point of 2-hydroxybenzoic acid, an analogous compound, is lower than that of 4-hydroxybenzoic acid because the intramolecular hydrogen bonding in the former reduces the extent of intermolecular hydrogen bonding. youtube.com

Table 1: Comparison of Hydroxybenzophenone Isomers

| Feature | 2-Hydroxybenzophenone | This compound | 4-Hydroxybenzophenone |

|---|---|---|---|

| Hydroxyl Group Position | Ortho (C2) | Meta (C3) | Para (C4) |

| Intramolecular H-Bonding | Strong | Not favored | Not possible |

| Phototoxicity | Abolished medicaljournals.semedicaljournals.se | Abolished medicaljournals.semedicaljournals.se | Phototoxic medicaljournals.semedicaljournals.se |

| Primary Interaction | Intramolecular hydrogen bonding mdpi.com | Intermolecular interactions chemicalbook.com | Intermolecular hydrogen bonding youtube.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHULEACXTONYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047880 | |

| Record name | 3-Hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13020-57-0 | |

| Record name | 3-Hydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13020-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013020570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6874J5528 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3 Hydroxybenzophenone

Established Synthetic Routes to 3-Hydroxybenzophenone

Traditional methods for synthesizing this compound and its isomers rely on foundational organic reactions, including direct hydroxylation of the benzophenone (B1666685) core, intramolecular rearrangements of precursor esters, and classical acylation techniques.

Hydroxylation of Benzophenone and Related Compounds

Direct hydroxylation of benzophenone offers a straightforward approach to producing hydroxybenzophenones. This transformation can be achieved through photochemical and catalytic methods, which activate the benzophenone molecule to allow for the introduction of a hydroxyl group.

Photochemical methods utilize light energy to initiate the hydroxylation process. A notable technique involves the UV photoactivation of a solid-state mixture of benzophenone and a suitable catalyst, such as ammonium (B1175870) phosphomolybdate. rsc.orgrsc.org In this process, benzophenone is excited by 365 nm light. researchgate.net The excited benzophenone then forms a radical cation through electron elimination in the presence of the catalyst. rsc.org This radical cation subsequently abstracts a hydroxyl group from adsorbed moisture, leading to the formation of both 2- and this compound isomers. rsc.orgresearchgate.net

The photochemistry of benzophenone is dependent on the wavelength of light used. rsc.orgresearchgate.net While irradiation with 365 nm light generates the benzophenone ketyl radical necessary for hydroxylation, excitation at 266 nm leads primarily to α-cleavage, resulting in different photoproducts. rsc.orgresearchgate.net

Catalytic hydroxylation provides an efficient pathway for the synthesis of this compound. A key example is the use of ammonium phosphomolybdate (APM), a Keggin-type polyoxometalate, as a photocatalyst. rsc.orgresearchgate.net In a solid-state reaction, a mixture of benzophenone and APM is irradiated with UV light. rsc.org The APM facilitates the oxidation of benzophenone and the splitting of available water molecules to provide the hydroxyl group. rsc.org

The reaction proceeds via the photo-induced formation of a benzophenone radical cation, which then reacts with hydroxyl radicals from dissociated water. rsc.org This method selectively produces 2- and this compound. rsc.org After a reaction time of 20 hours, this process can achieve an optimal yield of 42% for this compound. rsc.orgresearchgate.net The catalyst, APM, can be recovered and reused due to its insolubility and high molecular weight. rsc.org

Table 1: Research Findings on Catalytic Hydroxylation of Benzophenone

| Catalyst | Reactant | Light Source | Reaction Time | Product | Yield | Citation |

|---|---|---|---|---|---|---|

| Ammonium Phosphomolybdate (APM) | Benzophenone | UV (365 nm) | 20 hours | This compound | 42% | rsc.orgresearchgate.net |

Fries Rearrangement Mechanisms for Hydroxybenzophenones

The Fries rearrangement is a classic organic reaction that converts phenolic esters into hydroxyaryl ketones, providing a valuable route to hydroxybenzophenones. sigmaaldrich.comwikipedia.org The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄). sigmaaldrich.comorganic-chemistry.org

The mechanism is widely accepted to proceed through the formation of an acylium carbocation intermediate. wikipedia.org The Lewis acid coordinates to the carbonyl oxygen of the ester, polarizing the bond and facilitating the departure of the acyl group as a stable acylium ion. organic-chemistry.org This electrophile then attacks the aromatic ring in an electrophilic aromatic substitution reaction to form ortho- and para-hydroxyaryl ketones. wikipedia.org

The regioselectivity of the Fries rearrangement is notably dependent on reaction conditions such as temperature. wikipedia.org Lower reaction temperatures generally favor the formation of the para-substituted product, while higher temperatures promote the formation of the ortho-isomer. ajchem-a.comajchem-a.com A photochemical variant, the photo-Fries rearrangement, can also yield ortho and para products through a radical mechanism, but it is not typically used for commercial production due to low yields. sigmaaldrich.comwikipedia.org

Alkylation and Acylation Reactions in Synthesis

Friedel-Crafts acylation is a fundamental method for synthesizing aryl ketones, including hydroxybenzophenones. This reaction typically involves the acylation of a phenol (B47542) with a benzoyl chloride or related acylating agent in the presence of a Lewis acid catalyst like aluminum chloride. patsnap.com However, this method can suffer from poor selectivity, yielding a mixture of isomers (ortho, meta, and para) that can be difficult to separate. patsnap.com For instance, the Friedel-Crafts reaction of phenol can produce 2-hydroxybenzophenone (B104022) and this compound as byproducts alongside the desired 4-hydroxybenzophenone (B119663). patsnap.com

Alkylation reactions are also employed in the synthesis of derivatives of hydroxybenzophenones. For example, 4-hydroxybenzophenone can be alkylated using an alkylating agent in the presence of an anion exchange resin and a phase transfer catalyst. google.com This method aims to improve reaction performance and reduce byproducts compared to other synthetic routes. google.com

Novel Synthetic Strategies for this compound and its Derivatives

Recent research has focused on developing novel, more efficient, and environmentally friendly methods for the synthesis of hydroxybenzophenones. These strategies often aim to overcome the limitations of classical methods, such as the use of harsh reagents and the lack of regioselectivity.

One innovative, transition-metal-free approach involves the skeletal clipping of 3-benzofuranones. rsc.orgrsc.org This strategy proceeds through an annulation, ring clipping, and benzannulation process under mild conditions to create highly substituted 2-hydroxybenzophenones. rsc.org Another novel method is the transition-metal-free decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones to access 2-hydroxybenzophenones. nih.govbeilstein-archives.org This reaction can be facilitated by in situ generated hydroperoxide from the autoxidation of a solvent like tetrahydrofuran. beilstein-archives.org While these specific examples lead to 2-hydroxybenzophenones, they represent significant advancements in creating substituted hydroxybenzophenone scaffolds and highlight a move towards more sophisticated and controlled synthetic methodologies. rsc.orgnih.gov

Transition-Metal-Free Synthetic Protocols

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity. This section explores the computational and kinetic aspects of this compound formation.

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms, providing insights into the electronic structure and energetics of reactants, intermediates, transition states, and products. nih.gov For the formation of hydroxybenzophenones, DFT calculations can help to elucidate the preferred reaction pathways and explain observed regioselectivity.

In the context of the Photo-Fries rearrangement, a photochemical process that can convert aryl esters to hydroxyaryl ketones, DFT studies have been instrumental. wikipedia.org A proposed three-state model for the Photo-Fries rearrangement suggests the involvement of a ππ* state that absorbs radiation, a pre-dissociative nπ* state that transfers energy, and a πσ* state along which dissociation occurs. barbatti.org The relative energies of these states can influence the reaction yield. barbatti.org While this provides a general mechanistic framework, specific DFT calculations detailing the reaction pathway for the formation of this compound from a suitable precursor are not extensively reported. Such studies would be valuable in understanding the factors that could favor the formation of the meta-isomer over the more commonly observed ortho and para products in other rearrangement reactions.

Table 2: Key Electronic States in a General Photo-Fries Rearrangement

| Electronic State | Role in Reaction |

| ππ | Initial absorption of UV radiation |

| nπ | Energy transfer to the dissociative region |

| πσ* | Dissociation of the ester bond |

The kinetics of a chemical reaction are governed by the energies of the intermediates and transition states along the reaction coordinate. The classical Fries rearrangement, which is catalyzed by Lewis acids and typically yields ortho and para products, is believed to proceed through an acylium carbocation intermediate. unipv.it

The Photo-Fries rearrangement, which can produce the 1,3-product (meta-isomer), follows a different mechanistic path involving radical intermediates. wikipedia.org The reaction is initiated by the photochemical cleavage of the ester bond, generating a radical pair. The subsequent recombination of these radicals within the solvent cage can lead to the formation of the hydroxybenzophenone products.

The formation of this compound via the Photo-Fries rearrangement would proceed through the formation of a benzoyl radical and a phenoxy radical. The recombination of the benzoyl radical at the meta position of the phenoxy radical would lead to the desired product. The stability of the transition states leading to the different possible isomers (ortho, meta, and para) would determine the final product distribution. Detailed kinetic studies and trapping experiments for the specific case of this compound formation are not widely available in the literature, representing an area for future investigation.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Hydroxybenzophenone

High-Resolution Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide information on the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Hydroxybenzophenone displays a series of signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl rings resonate in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The proton of the hydroxyl group (-OH) exhibits a characteristic chemical shift that can vary depending on the solvent and concentration, and it often appears as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of this compound. The carbonyl carbon (C=O) is typically observed at a significantly downfield chemical shift, often in the range of 190-200 ppm. researchgate.net The aromatic carbons show signals in the region of 115-150 ppm. researchgate.net The carbon atom attached to the hydroxyl group is shifted to a higher chemical shift compared to the other aromatic carbons due to the electronegativity of the oxygen atom.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C=O | 197.5 |

| C (ipso, phenyl) | 138.2 |

| C (ipso, hydroxyphenyl) | 138.1 |

| C-OH | 157.9 |

| C (ortho, phenyl) | 132.5 |

| C (para, phenyl) | 129.9 |

| C (meta, phenyl) | 128.4 |

| C5 (hydroxyphenyl) | 129.8 |

| C2 (hydroxyphenyl) | 121.5 |

| C6 (hydroxyphenyl) | 120.9 |

| C4 (hydroxyphenyl) | 116.3 |

Note: The specific chemical shifts and coupling constants can be influenced by the solvent used for the NMR analysis.

Mass Spectrometry (MS/HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzophenones involve cleavage of the bond between the carbonyl group and one of the phenyl rings, leading to the formation of benzoyl cations and substituted phenyl radicals or cations.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula of the compound. The exact mass of this compound (C₁₃H₁₀O₂) is 198.0681 g/mol . nih.govresearchgate.net This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₀O₂ | researchgate.net |

| Molecular Weight | 198.22 g/mol | semanticscholar.org |

| Exact Mass | 198.0681 g/mol | nih.govresearchgate.net |

| Major EI-MS Fragments (m/z) | 198 (M⁺), 121, 105, 77 | nist.gov |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The strong, sharp absorption band around 1650 cm⁻¹ is characteristic of the C=O stretching vibration of the benzophenone (B1666685) carbonyl group. researchgate.net The presence of the aromatic rings is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~3060 | C-H stretch | Aromatic |

| ~1650 (strong) | C=O stretch | Ketone (C=O) |

| ~1580, 1480, 1440 | C=C stretch | Aromatic Ring |

| ~1280 | C-O stretch | Phenol (B47542) |

| ~700-900 | C-H bend (out-of-plane) | Aromatic |

UV-Visible (UV-Vis) Spectroscopy and Absorption Maxima

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λ_max) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the benzophenone chromophore. The exact position and intensity of these absorption bands are influenced by the solvent polarity. semanticscholar.orgnih.gov In a non-polar solvent like n-heptane, benzophenone exhibits a π → π* transition around 250 nm and a weaker n → π* transition at a longer wavelength, around 340 nm. semanticscholar.org The presence of the hydroxyl group in this compound can cause a slight shift in these absorption maxima. In polar, protic solvents like ethanol, the n → π* transition often undergoes a hypsochromic (blue) shift due to hydrogen bonding with the solvent, while the π → π* transition may experience a bathochromic (red) shift. semanticscholar.orgnih.gov

Interactive Data Table: Typical UV-Vis Absorption Maxima for Hydroxybenzophenones

| Solvent | λ_max (π → π) (nm) | λ_max (n → π) (nm) |

| n-Heptane | ~250 | ~340 |

| Ethanol | ~255 | ~330 |

Structural Elucidation and Conformational Studies

The precise three-dimensional arrangement of atoms in this compound can be determined using X-ray diffraction techniques, providing insights into its solid-state conformation and intermolecular interactions.

X-ray Diffraction Analysis of this compound Complexes

X-ray diffraction analysis of single crystals provides the most definitive structural information for a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the prompt specifically requests information on complexes of this compound, crystallographic data for the parent compound itself is foundational to understanding its potential coordination behavior.

The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 685151. nih.gov Analysis of this crystal structure reveals the precise bond lengths and angles within the molecule. The dihedral angle between the two phenyl rings is a key conformational parameter for benzophenones. In the solid state, the molecule adopts a conformation that minimizes steric hindrance while allowing for favorable intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. These hydrogen bonds can play a significant role in the packing of the molecules in the crystal lattice.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Number | 685151 |

| Empirical Formula | C₁₃H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.93 |

| b (Å) | 5.92 |

| c (Å) | 15.65 |

| β (°) | 94.86 |

| Volume (ų) | 1007.8 |

Theoretical Geometry Optimization Studies

Theoretical geometry optimization is a computational chemistry method used to predict the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest possible energy. This process involves calculating the molecule's energy and the forces on each atom, then adjusting the atomic coordinates to minimize these forces until a stationary point on the potential energy surface is found. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational efficiency in these calculations. nih.govyoutube.com

For benzophenone derivatives, high-level quantum chemical methods are employed to determine their structural parameters in the gas phase. These studies are crucial for understanding the intrinsic properties of the molecule, such as the planarity of its phenyl rings and the conformation of substituent groups. For instance, in studies of closely related 2-hydroxybenzophenones, DFT calculations using the B3LYP functional and a 6-311+G(2df,2p) basis set have been used to determine key dihedral angles. These angles define the twist of the two phenyl rings relative to the central carbonyl group, which significantly influences the molecule's electronic and photophysical properties.

The table below, derived from studies on 2-hydroxybenzophenone (B104022) derivatives, illustrates the type of data obtained from such geometry optimizations, showing the calculated dihedral angles for the neutral molecule and its reduced anion form. The reduced anion, a radical species with an extra electron, often exhibits a more planar structure due to changes in electron distribution.

| Compound Derivative | State | Ψ1 (°) | Ψ2 (°) | θ (°) |

|---|

Data adapted from studies on 2-hydroxybenzophenone derivatives. Ψ1 and Ψ2 represent the dihedral angles of the two phenyl rings relative to the carbonyl group plane, and θ is the angle between the planes of the two phenyl rings.

Photochemical Transformations and Environmental Fate of 3 Hydroxybenzophenone

Photochemical Properties and Reactivity

The photochemical behavior of 3-hydroxybenzophenone is governed by its ability to absorb ultraviolet (UV) radiation, leading to the formation of excited electronic states. The subsequent reactions from these excited states determine the compound's role as a photoinitiator and its degradation pathways.

Benzophenones, including this compound, are well-known as Type II photoinitiators. This classification is based on the mechanism by which they generate the free radicals necessary to initiate polymerization or other chemical reactions. sigmaaldrich.com The process is bimolecular, requiring the interaction of the excited benzophenone (B1666685) molecule with a second molecule, known as a co-initiator, which serves as a hydrogen donor. sigmaaldrich.compolymerinnovationblog.com

The photoinitiation mechanism proceeds through the following steps:

UV Absorption: The benzophenone molecule absorbs UV light, promoting an electron from a non-bonding n-orbital on the carbonyl oxygen to an anti-bonding π*-orbital of the carbonyl group. This initially forms an excited singlet state (S1).

Intersystem Crossing (ISC): The excited singlet state is extremely short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T1). collectionscanada.gc.ca

Hydrogen Abstraction: The triplet-state benzophenone is a high-energy diradical species. It can abstract a hydrogen atom from a suitable donor molecule (the co-initiator), such as an amine or an alcohol. polymerinnovationblog.com This abstraction results in the formation of two radical species: a benzophenone ketyl radical and a radical derived from the co-initiator.

These newly formed free radicals are capable of initiating polymerization or other radical-mediated chemical processes. The efficiency of photoinitiation is dependent on the UV absorption properties of the specific benzophenone derivative and the availability of a suitable hydrogen donor. researchgate.net For hydroxybenzophenones, the position of the hydroxyl group is critical. In 2-hydroxybenzophenones, an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen provides a rapid, radiationless deactivation pathway that dissipates UV energy as heat, contributing to photostability. longchangchemical.com While this compound cannot form this intramolecular hydrogen bond, its excited carbonyl group is still reactive and capable of intermolecular hydrogen abstraction.

The photochemical reactions of hydroxybenzophenones are highly sensitive to the surrounding solvent and its protic nature. The primary photoreaction involving the carbonyl group is photoreduction, while the phenolic hydroxyl group can lead to deprotonation pathways, particularly in aqueous environments.

Photoreduction: Upon excitation to the triplet state, the carbonyl group of this compound can abstract a hydrogen atom from a solvent or another hydrogen donor, leading to its reduction. This process forms a ketyl radical. collectionscanada.gc.canih.gov Studies on the isomer 4-hydroxybenzophenone (B119663) have shown that the carbonyl group is the primary site for photoreduction. collectionscanada.gc.ca The resulting ketyl radicals are transient species that can undergo further reactions, such as dimerization or reaction with other radicals. nih.gov

Deprotonation Pathways: In protic solvents like water, the photochemical behavior of hydroxybenzophenones is significantly altered. The excited singlet and triplet states of 4-hydroxybenzophenone are substantially more acidic than its ground state. researchgate.netrsc.org This increased acidity leads to rapid deprotonation of the excited molecule by water, forming the ground-state phenoxide anion. researchgate.netrsc.org This deprotonation acts as a quenching mechanism, deactivating the excited state and inhibiting its photochemical reactivity, including photoreduction. researchgate.netrsc.org This deprotonation-protonation cycle can be a dominant transformation pathway for hydroxybenzophenones in aqueous media, limiting their ability to act as photosensitizers.

While specific studies on the photohydrolysis of this compound are limited, the stability of the benzophenone backbone suggests that direct cleavage of the molecule by water upon photoexcitation is not a primary degradation pathway.

The absorption of UV radiation is a prerequisite for any photochemical reaction, and the efficiency of these reactions is highly dependent on the wavelength of light. The UV absorption spectrum of a molecule determines which wavelengths will be absorbed to initiate photochemical processes. sigmaaldrich.com

Benzophenone derivatives exhibit strong absorption in the UV region of the electromagnetic spectrum.

New benzophenone derivatives synthesized from hydroxy-benzophenone show efficient UV light absorption in the range of 225–325 nm. researchgate.net

The parent 2-hydroxybenzophenone (B104022) has a maximum absorption wavelength of 260 nm. longchangchemical.com

Benzophenone-type photoinitiators are often categorized by their absorption range, with many Type II initiators absorbing in the UV-C region (200-280 nm). polymerinnovationblog.com

Laser flash photolysis experiments, which use high-intensity, monochromatic light pulses, have been instrumental in studying the transient species formed from excited benzophenones. For instance, laser excitation at 355 nm has been used to generate and study the triplet state and subsequent radical formation of 4-hydroxybenzophenone. researchgate.net The nature of the excited state can also be solvent-dependent; for 4-hydroxybenzophenone, apolar solvents favor the reactive n,π* triplet state, while polar solvents stabilize the less reactive π,π* triplet state. rsc.org

Furthermore, studies on 4-hydroxybenzophenone have identified multiple fluorescence peaks at different excitation and emission wavelengths, indicating that different electronic transitions are involved. Key transitions were observed at excitation/emission wavelengths of ~270–300/320–360 nm and ~260–280/400–470 nm. rsc.org The specific photoproducts formed can depend on which excited state is populated, which is directly influenced by the excitation wavelength.

Environmental Degradation Pathways

In the environment, this compound can be degraded through several pathways initiated by sunlight. The primary mechanisms include direct absorption of sunlight (photolysis) and indirect degradation mediated by reactive species generated through other photochemical processes, often enhanced by advanced oxidation processes (AOPs).

Direct photolysis occurs when a molecule absorbs solar radiation and undergoes a chemical transformation. While benzophenones are designed to be UV absorbers, many are also engineered for photostability. longchangchemical.com The direct photolysis of related compounds like benzophenone-3 in surface waters is considered a main transformation process, although its estimated half-life can be on the order of weeks in summer conditions. bohrium.com

For hydroxybenzophenones, the efficiency of direct photolysis in water is often limited. As discussed previously, the excited states of 4-hydroxybenzophenone are rapidly quenched in aqueous solutions through deprotonation. researchgate.netrsc.org This efficient deactivation pathway competes with chemical reactions, thereby reducing the quantum yield of direct photolysis and contributing to the compound's persistence. The rate of direct photolysis is therefore highly dependent on water chemistry, particularly pH, which influences the deprotonation equilibrium.

Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies that rely on the generation of highly reactive and non-selective radical species, most notably the hydroxyl radical (•OH). These processes are effective in degrading persistent organic pollutants like this compound.

Common AOPs include the use of UV light in combination with oxidants such as hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻).

UV/H₂O₂: In this process, the photolysis of H₂O₂ by UV light generates hydroxyl radicals, which then attack the target pollutant.

UV/Persulfate: Similarly, UV activation of persulfate generates sulfate (B86663) radicals (•SO₄⁻), another powerful oxidant.

Studies on the degradation of benzophenone-3 (BP-3) have shown that both UV/H₂O₂ and UV/persulfate are effective, with the degradation following pseudo-first-order kinetics. researchgate.net The UV/persulfate process was found to be more efficient than UV/H₂O₂ for BP-3 removal. researchgate.net The degradation pathways in these AOPs typically involve hydroxylation, where •OH radicals are added to the aromatic rings. researchgate.netmdpi.com This is followed by further oxidation, carboxylation, and eventual cleavage of the aromatic rings, leading to the formation of smaller organic acids and ultimately mineralization to CO₂ and H₂O. mdpi.comnih.gov

The table below summarizes kinetic data for the degradation of the related compound benzophenone-3 by radicals generated during AOPs.

| Radical Species | Second-Order Rate Constant (k) for Reaction with Benzophenone-3 |

|---|---|

| Hydroxyl Radical (•OH) | 1.09 (± 0.05) × 10¹⁰ M⁻¹ s⁻¹ |

| Sulfate Radical (•SO₄⁻) | 1.67 (± 0.04) × 10⁹ M⁻¹ s⁻¹ |

Data sourced from a study on benzophenone-3 degradation. researchgate.net

These high reaction rates demonstrate that AOPs are a very effective method for the rapid degradation of benzophenone compounds in contaminated water.

Advanced Oxidation Processes (AOPs) for Degradation

UV/H₂O₂ and UV/Persulfate Reactions

The degradation of benzophenone-3 and its derivatives through UV/H₂O₂ and UV/persulfate (UV/PS) systems has been shown to follow pseudo-first-order kinetics. iaea.orgbohrium.comnih.gov The efficiency of degradation is notably higher in the UV/PS reaction compared to the UV/H₂O₂ process. iaea.orgbohrium.comresearchgate.net In both systems, the degradation rates are optimized at a pH of 6 and show a linear increase with higher concentrations of H₂O₂ and persulfate. iaea.orgbohrium.comnih.gov

The primary degradation pathway in both reactions is hydroxylation, driven by the generation of highly reactive radicals. iaea.orgbohrium.comnih.gov The second-order rate constants for the reaction of BP-3 with hydroxyl radicals (•OH) and sulfate radicals (•SO₄⁻) have been determined to be 1.09 (± 0.05) × 10¹⁰ M⁻¹ s⁻¹ and 1.67 (± 0.04) × 10⁹ M⁻¹ s⁻¹, respectively. iaea.orgnih.govresearchgate.net

Several water matrix components can affect the degradation rate. Bicarbonate (HCO₃⁻), bromide (Br⁻), and humic acid have been observed to decrease the rate of degradation, whereas nitrate (B79036) (NO₃⁻) ions can increase it. iaea.orgnih.gov

Table 1: Comparison of UV/H₂O₂ and UV/Persulfate Degradation of Benzophenone-3

| Parameter | UV/H₂O₂ Process | UV/Persulfate Process |

|---|---|---|

| Degradation Efficiency | Lower | Higher iaea.orgbohrium.comresearchgate.net |

| Optimal pH | 6 iaea.orgbohrium.comnih.gov | 6 iaea.orgbohrium.comnih.gov |

| Primary Radical | Hydroxyl Radical (•OH) | Sulfate Radical (•SO₄⁻) |

| Second-Order Rate Constant with BP-3 | 1.09 (± 0.05) × 10¹⁰ M⁻¹ s⁻¹ iaea.orgnih.govresearchgate.net | 1.67 (± 0.04) × 10⁹ M⁻¹ s⁻¹ iaea.orgnih.govresearchgate.net |

| Effect of Bicarbonate (HCO₃⁻) | Decreased degradation iaea.orgnih.gov | Decreased degradation iaea.orgnih.gov |

| Effect of Nitrate (NO₃⁻) | Increased degradation iaea.orgnih.gov | Increased degradation iaea.orgnih.gov |

| Effect of Humic Acid | Decreased degradation iaea.orgnih.gov | Decreased degradation iaea.orgnih.gov |

Fenton and Photo-Fenton Processes

Fenton and photo-Fenton processes are effective AOPs for the degradation of persistent organic pollutants like benzophenones. researchgate.netfiveable.me The classic Fenton reaction involves the use of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate powerful hydroxyl radicals (•OH). fiveable.menih.gov The photo-Fenton process enhances this reaction by using UV-VIS light, which facilitates the regeneration of Fe²⁺ from ferric ions (Fe³⁺), thereby producing additional hydroxyl radicals and increasing the degradation rate. fiveable.menih.gov

Studies have demonstrated that the photo-Fenton process can achieve almost complete degradation of BP-3 within 60 minutes under irradiation of 300-800 nm. researchgate.net This is significantly more effective than photolysis, the standard Fenton process, or H₂O₂ alone. researchgate.net The efficiency of the photo-Fenton process is dependent on the initial concentrations of Fe²⁺ and H₂O₂. nih.govdaneshyari.com Under optimal conditions, complete elimination of the parent compounds can be achieved within 120 minutes of treatment, with over 60% mineralization occurring after 300 minutes. researchgate.netdaneshyari.com These processes are most efficient under acidic conditions, typically at a pH between 2.8 and 3.5. fiveable.me

Chlorination and UV/Chlorination Degradation Mechanisms

The degradation of BP-3 during water treatment processes like chlorination and UV/chlorination follows pseudo-first-order kinetics. researchgate.net The reaction rates are pH-dependent, with the highest degradation observed at pH 8 for both methods. researchgate.net

In the UV/chlorination process, the degradation is influenced by both hydroxyl radicals (•OH) and reactive chlorine species (RCS), such as the chlorine radical (•Cl). researchgate.net The contribution of •OH is more significant at acidic pH levels, while RCS play a larger role at neutral and basic pH. researchgate.net The degradation process is primarily driven by electrophilic aromatic halogenation in both chlorination and UV/chlorination. researchgate.net The presence of bicarbonate ions has been found to enhance the degradation rate, whereas humic acid inhibits it. researchgate.net

Microbial Degradation in Natural Water Systems

Microbial degradation is a key natural process for the elimination of organic pollutants from aquatic environments. nih.govmdpi.com The rate and extent of microbial degradation of benzophenones in surface water are influenced by the types and quantities of microbes present. nih.gov While specific studies detailing the microbial degradation pathways of this compound are limited, research on related compounds indicates that microorganisms can break down these complex structures. inrs.canih.gov Genera such as Pseudomonas, Alcaligenes, and Rhodococcus have been identified as capable of degrading similar aromatic compounds. inrs.ca The process often involves aerobic degradation through ring cleavage via pathways like beta-oxidation. nih.gov

Transformation Products and Environmental Impact

The degradation of this compound through various treatment processes results in the formation of several transformation products (TPs), which may have their own environmental implications.

Identification of Degradation By-products

The primary degradation pathway for BP-3 in both UV/H₂O₂ and UV/persulfate reactions is hydroxylation. iaea.orgbohrium.comnih.gov

During chlorination and UV/chlorination, a number of transformation products have been identified. In chlorination, identified by-products include TP-262, TP-296, TP-192, TP-226, and chloroform (B151607) (TP-118). researchgate.net The UV/chlorination process leads to the formation of TP-244, TP-262, TP-278, and TP-296. researchgate.net Notably, chloroform was only detected as a by-product of the chlorination reaction. researchgate.net In chlorinated seawater, the reaction of BP-3 with bromine (formed from the reaction of chlorine with bromide in seawater) leads to brominated disinfection byproducts, including bromoform. nih.gov Ten different transformation products were identified in this process. nih.gov

Table 2: Identified Degradation By-products of Benzophenone-3

| Degradation Process | Identified Transformation Products (TPs) |

|---|---|

| Chlorination | TP-262, TP-296, TP-192, TP-226, Chloroform (TP-118) researchgate.net |

| UV/Chlorination | TP-244, TP-262, TP-278, TP-296 researchgate.net |

| Chlorination in Seawater | Bromoform and nine other brominated by-products nih.gov |

| UV/H₂O₂ | Hydroxylated by-products iaea.orgbohrium.comnih.gov |

| UV/Persulfate | Hydroxylated by-products iaea.orgbohrium.comnih.gov |

Ecotoxicity of Transformation Products

The ecotoxicity of the transformation products of this compound is a critical aspect of its environmental risk assessment. Studies have shown that the toxicity of the by-products can differ from that of the parent compound.

Biological Activities and Pharmacological Potential of 3 Hydroxybenzophenone

Endocrine Disrupting Activities

The endocrine-disrupting potential of 3-Hydroxybenzophenone and related compounds has been a subject of scientific investigation, focusing on their interactions with hormonal pathways. These activities primarily involve interference with estrogen and androgen signaling, which can be evaluated through various in vitro and in vivo assays.

Hydroxylated benzophenones (BPs) are recognized for their potential to interfere with the endocrine system, particularly through their interaction with estrogen receptors. Research has shown that various BP derivatives can bind to and activate estrogen receptor γ (ERRγ), suggesting a potential molecular initiating event for endocrine disruption researchgate.net. In transactivation assays using hERα-HeLa-9903 cells, several benzophenone (B1666685) compounds have demonstrated agonistic activity on the estrogen receptor (ER) nih.gov. However, the potency of these compounds was found to be at least 1,000 times less than that of the reference chemical, 17-β-estradiol nih.gov.

While some derivatives like BP-1, BP-2, and 4-hydroxybenzophenone (B119663) show notable agonistic activity, others such as benzophenone itself and BP-3 exhibit low relative proliferative cell max (RPCmax) nih.gov. The binding affinity of these compounds varies, with many phytoestrogens and endocrine disruptors showing a higher affinity for Estrogen Receptor Beta (ERβ) compared to Estrogen Receptor Alpha (ERα) nih.gov. The activation of ERs by such compounds can initiate transcriptional processes similar to natural estrogens nih.gov. The collective findings from in vitro studies on ER binding and transcriptional activity show a close association with in vivo results from uterotrophic assays nih.gov.

Table 1: Estrogen Receptor (ER) Agonistic Activity of Selected Benzophenone Derivatives

| Compound | ER Agonistic Activity (RPCmax) | Potency vs. 17-β-estradiol |

|---|---|---|

| Benzophenone-1 (BP-1) | High | >1000x lower |

| Benzophenone-2 (BP-2) | High | >1000x lower |

| 4-Hydroxybenzophenone (4OH-BP) | High | >1000x lower |

| Benzophenone (BP) | Low | >1000x lower |

| Benzophenone-3 (BP-3) | Low | >1000x lower |

Benzophenone-type UV filters have been reported to exert anti-androgenic effects. One proposed mechanism is the inhibition of 3α-hydroxysteroid dehydrogenases (3α-HSDs), enzymes involved in the synthesis of 5α-dihydrotestosterone (DHT), a potent androgen nih.gov. By inhibiting these enzymes, the compounds can lower local DHT production, thereby impeding subsequent androgen receptor (AR) activation nih.gov.

In vitro assays have demonstrated that certain benzophenones can act as androgen receptor antagonists researchgate.net. For example, studies using MMTV/22Rv1_GR-KO cells to assess AR transactivation found that most tested benzophenone derivatives did not exhibit agonistic activity nih.gov. The exception was Benzophenone-2, which showed a small increase in activity nih.gov. The anti-androgenic properties of these compounds are a significant aspect of their endocrine-disrupting profile, as they can interfere with male reproductive system development and function nih.gov.

The in vivo estrogenic and anti-androgenic effects of benzophenone derivatives are often evaluated using the uterotrophic and Hershberger assays, respectively. The uterotrophic assay in immature rats is a standard method to assess estrogenic activity, measuring the increase in uterine weight after exposure to a substance. Several hydroxylated benzophenones, including 4-hydroxybenzophenone, 4,4'-dihydroxybenzophenone, and 2,2',4,4'-tetrahydroxybenzophenone, have been shown to induce uterotrophy, confirming their estrogenic effects in vivo nih.govresearchgate.net.

The Hershberger assay is used to detect substances with androgenic or anti-androgenic activity in castrated male rats. In this assay, Benzophenone-3 (BP-3) was found to significantly decrease the weight of the ventral prostate and the levator anibulbocavernosus muscle, indicating anti-androgenic activity nih.gov. These assays provide crucial in vivo data that correlate with in vitro findings on receptor binding and activation, confirming the potential of benzophenone compounds to disrupt endocrine signaling pathways nih.gov.

Table 2: Summary of In Vivo Assay Responses for Selected Benzophenones

| Compound | Assay | Result | Implication |

|---|---|---|---|

| 4-Hydroxybenzophenone | Uterotrophic | Positive (induced uterotrophy) nih.govresearchgate.net | Estrogenic Activity |

| 4,4'-Dihydroxybenzophenone | Uterotrophic | Positive (induced uterotrophy) nih.govresearchgate.net | Estrogenic Activity |

| 2,2',4,4'-Tetrahydroxybenzophenone | Uterotrophic | Positive (induced uterotrophy) nih.govresearchgate.net | Estrogenic Activity |

Antimicrobial and Antifungal Properties

The core benzophenone structure has served as a scaffold for the synthesis of derivatives with significant biological activities. Research into the antimicrobial and antifungal properties has primarily focused on these synthetic derivatives rather than on this compound itself.

A series of novel substituted benzophenone derivatives were designed and synthesized to be screened for their bioactivity nih.gov. The results from these bioassays indicated that most of the synthesized compounds exhibited some level of antifungal activity against various tested phytopathogenic fungi nih.gov. Their antibacterial activity against several vibrios isolated from marine sources was found to be lower nih.gov. Similarly, other research has focused on hybrid molecules, such as benzophenone fused with azetidinone, which have shown potential as antimicrobial and antifungal agents semanticscholar.org. These studies highlight the utility of the benzophenone skeleton in designing new compounds for controlling pathogenic fungi and bacteria nih.gov.

Antiviral and Antitumor Potential

The benzophenone structure is a component in various pharmacologically active molecules, including those with potential antiviral and antitumor effects.

HIV-1 integrase is a crucial enzyme for viral replication, making it a key target for antiretroviral drugs nih.gov. While the benzophenone moiety is part of more complex molecules that inhibit this enzyme, the benzophenone structure alone does not appear to be an active inhibitor. Research has indicated that the benzophenone moiety by itself did not show any inhibitory activity against HIV-1 integrase at concentrations up to 1 mM nih.gov.

However, specific derivatives incorporating the benzophenone structure have demonstrated inhibitory effects. For instance, a small-molecule inhibitor containing a benzophenone group was used in crosslinking experiments to identify a novel inhibitor-binding site on the HIV-1 integrase nih.gov. This suggests that while not active on its own, the benzophenone scaffold is a valuable component in the design of more potent and specific HIV-1 integrase inhibitors nih.gov.

Mechanisms of Action against Viral Replication

Research into the antiviral properties of hydroxy-substituted benzophenones has identified a potential mechanism of action centered on the inhibition of viral enzymes essential for replication. Specifically, compounds within this class have been investigated for their ability to inhibit HIV-1 integrase, a key enzyme in the life cycle of the human immunodeficiency virus google.com.

HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication google.com. The inhibition of this enzyme can effectively block the virus's ability to establish a productive infection. The proposed mechanism for hydroxy-substituted benzophenones involves their interaction with the active site of the HIV-1 integrase. It is suggested that these compounds can act as inhibitors, preventing the enzyme from carrying out its function of integrating viral DNA into the host chromosome google.com. This targeted inhibition of a crucial viral enzyme represents a significant avenue for the development of new antiviral therapies.

The design of these hydroxy-substituted benzophenones as potential antiviral agents is based on the structure-activity relationship of HIV-1 integrase and its interaction with known inhibitors google.com. By targeting this specific viral enzyme, which is absent in human cells, there is a potential for selective antiviral activity.

| Target Virus | Enzyme Targeted | Proposed Mechanism of Inhibition |

| Human Immunodeficiency Virus (HIV-1) | Integrase (IN) | Blocking the insertion of viral DNA into the host genome google.com. |

Other Reported Biological Activities

This compound and related compounds have demonstrated potential antioxidant and anti-inflammatory properties in various studies. The presence of a hydroxyl group on the benzophenone structure is believed to contribute to its antioxidant capabilities, which are effective in stabilizing products against oxidative damage cymitquimica.com.

In studies of related dihydroxybenzophenones, such as 2,4′-dihydroxybenzophenone, significant anti-inflammatory effects have been observed. This compound was shown to alleviate inflammatory responses induced by lipopolysaccharide (LPS). The mechanisms underlying these effects include the reduction of macrophage and neutrophil recruitment to inflammatory sites and the inhibition of pro-inflammatory gene expression nih.gov. These findings suggest that the hydroxybenzophenone scaffold may serve as a basis for developing agents with anti-inflammatory potential.

| Compound | Biological Effect | Observed Mechanism/Activity |

| This compound | Antioxidant | Potential to stabilize products against oxidative damage cymitquimica.com. |

| 2,4′-Dihydroxybenzophenone | Anti-inflammatory | Reduced migration of macrophages and neutrophils; inhibited pro-inflammatory gene expression nih.gov. |

Certain hydroxybenzophenones have been reported to exhibit cytotoxic effects. For instance, this compound has been associated with carcinogenic effects and can induce cell death biosynth.com. The structurally similar compound, benzophenone-3 (2-hydroxy-4-methoxybenzophenone), has been shown to exert cytotoxic effects in a concentration-dependent manner, particularly in mouse testis Leydig cells nih.gov.

Studies on other polyhydroxybenzophenones, such as 2,4,4'-trihydroxybenzophenone, have indicated high levels of acute toxicity to certain aquatic organisms plos.org. The cytotoxic potential of these compounds underscores the importance of further investigation to understand their structure-activity relationships and mechanisms of toxicity.

| Compound | Cell Line/Organism | Observed Cytotoxic Effect |

| This compound | Not specified | Reported carcinogenic effects and induction of cell death biosynth.com. |

| Benzophenone-3 | Mouse Testis Leydig (TM3) cells | Significantly lowered cell viability in a concentration-dependent manner nih.gov. |

| 2,4,4'-Trihydroxybenzophenone | Chlorella vulgaris and Daphnia magna | High-level acute toxicity plos.org. |

α-Glucosidase Inhibition:

Polyhydroxybenzophenones have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. A study evaluating a series of eighteen polyhydroxybenzophenones found that most of these compounds exhibited remarkable inhibitory activities against α-glucosidase nih.gov. Kinetic analysis revealed that these compounds act as competitive inhibitors nih.gov. The most potent compound identified in this study was 2,4,4',6-tetrahydroxybenzophenone, which displayed a significantly lower IC50 value compared to the reference inhibitor, acarbose (B1664774) nih.gov. This suggests that the hydroxybenzophenone scaffold could be a promising starting point for the development of new agents for managing conditions related to carbohydrate metabolism.

| Compound Class | Target Enzyme | Inhibition Mechanism | Key Finding |

| Polyhydroxybenzophenones | α-Glucosidase | Competitive Inhibition nih.gov. | 2,4,4',6-Tetrahydroxybenzophenone was the most potent inhibitor with an IC50 of 10.62 µmol L⁻¹ nih.gov. |

Fatty Acid and Triglyceride Metabolism:

Benzophenones isolated from natural sources, such as mango leaves, have been shown to influence lipid metabolism. These compounds have been reported to improve dyslipidemia, leading to a reduction in body fat and body weight researchgate.net. The mechanism of action involves the activation of the AMPK-signaling pathway, which in turn down-regulates the expression of sterol regulatory element binding protein (SREBP)-1c and fatty acid synthase (FAS) researchgate.net. This leads to a decrease in intracellular triglyceride accumulation researchgate.net. Specifically, the major benzophenone compound from mango leaves, mangiferin, and its metabolite norathyriol, are involved in these effects nih.gov. These findings indicate that certain benzophenones can play a role in regulating fatty acid and triglyceride metabolism.

| Compound Source | Metabolic Target | Mechanism of Action | Outcome |

| Mango Leaves (Benzophenones) | Lipid Metabolism | Activation of AMPK-signaling pathway, downregulation of SREBP-1c and FAS researchgate.net. | Decreased intracellular triglyceride accumulation researchgate.net. |

Applications of 3 Hydroxybenzophenone in Materials Science and Industrial Chemistry

Role in Polymer Chemistry and Functional Materials

Beyond its role as a photoinitiator, 3-hydroxybenzophenone and its isomers are integral to the synthesis and protection of polymeric materials.

The hydroxyl group of this compound allows it to be chemically built into a polymer chain. This is a crucial strategy for creating materials with inherent photoactive or protective properties, permanently locking the functional moiety within the polymer backbone and preventing it from leaching out over time.

There are several methods for this incorporation:

Monomer Synthesis and Polymerization: this compound can be reacted with other molecules to form a polymerizable monomer. For instance, it can be reacted with acryloyl or methacryloyl chloride to produce a monomer that can then be copolymerized with other acrylic monomers.

Step-Growth Polymerization: It can act as a monomer or a chain extender in step-growth polymerizations, such as the synthesis of polyesters or polyurethanes.

Grafting: The benzophenone (B1666685) moiety can be grafted onto existing polymer chains.

These approaches lead to the creation of polymeric photoinitiators with high molecular weights and low volatility, or polymers with intrinsic UV-stabilizing capabilities. mdpi.com

Benzophenones are widely used as UV absorbers to protect materials from photodegradation. However, the mechanism and effectiveness are highly dependent on the position of the hydroxyl group.

2-Hydroxybenzophenone (B104022) , the ortho-isomer, is a highly effective photostabilizer due to a unique energy dissipation mechanism. The hydroxyl group forms an intramolecular hydrogen bond with the adjacent carbonyl oxygen. Upon absorbing a UV photon, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT) to form an unstable keto-tautomer. This structure rapidly reverts to the original enol form, releasing the absorbed energy as harmless heat. This rapid, reversible cycle allows the molecule to dissipate large amounts of UV energy without degrading. longchangchemical.com

In contrast, This compound cannot engage in this mechanism. The meta-position of the hydroxyl group prevents the formation of the necessary intramolecular hydrogen bond with the carbonyl group. Therefore, its primary mechanism for UV protection is direct UV absorption. It absorbs UV radiation but lacks the efficient and non-destructive energy dissipation pathway of the 2-hydroxy isomer. While it still offers protection by screening UV light, the this compound molecule itself is more susceptible to photodegradation over time compared to its ortho-counterpart.

| Compound | Hydroxyl Position | Intramolecular H-Bond | Primary UV Protection Mechanism | Photostability |

| 2-Hydroxybenzophenone | Ortho | Yes | Excited-State Intramolecular Proton Transfer (ESIPT); energy dissipated as heat. | High |

| This compound | Meta | No | Direct absorption of UV radiation. | Lower (prone to photodegradation) |

Advanced Functional Materials Development

The unique photochemical reactivity of the benzophenone moiety is being harnessed to create a new generation of advanced functional materials. By incorporating this compound or other derivatives into polymer structures, materials with tailored properties can be designed for high-tech applications.

One of the most prominent areas is 3D Printing (Stereolithography) . The development of novel benzophenone-based photoinitiators that are highly reactive under specific wavelengths (e.g., 365 nm or 405 nm LEDs) is crucial for formulating resins that cure quickly and produce objects with high spatial resolution. researchgate.net

In the biomedical field, benzophenone-containing polymers are used to create functional surfaces and hydrogels . Photo-reactive polymers can be spin-coated onto a substrate and then cross-linked using UV light to form stable, surface-attached networks. This technique is used to create anti-fouling coatings for medical implants and catheters, preventing the adhesion of proteins and bacteria. The ability to create these networks via a light-induced reaction provides precise spatial and temporal control over the material's formation. frontiersin.orgnih.gov

Non-linear Optical (NLO) Properties of Derivatives

Catalytic Applications (e.g., in organic transformations)

This compound is noted in some chemical literature as a photoinitiator, which is a substance that, on absorption of light, generates reactive species that can initiate a chemical reaction, a form of catalysis. It is suggested for use as a radical and cationic photoinitiator. However, detailed studies outlining its specific applications in organic transformations, including reaction mechanisms, yields, and comparisons with other catalysts, are not well-documented in the available literature.

A study on the synthesis and application of novel benzophenone photoinitiators mentions the use of "hydroxy-benzophenone" in a general sense for creating new derivatives for light-cured coatings, but it does not specify which isomer was utilized. Without more specific research, a detailed account of this compound's role in catalytic organic transformations cannot be provided.

Theoretical and Computational Studies on 3 Hydroxybenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of 3-Hydroxybenzophenone.

DFT calculations have been instrumental in elucidating the potential photoreaction mechanisms of benzophenone (B1666685) and its derivatives, including this compound. Upon absorption of UV radiation, benzophenone is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state is a potent initiator of various chemical reactions.

For hydroxy-substituted benzophenones, DFT studies suggest that intramolecular hydrogen abstraction can be a key deactivation pathway for the excited molecule. In this compound, the hydroxyl group is in a meta position relative to the carbonyl group. Theoretical studies on related molecules, such as 3-hydroxyflavone, have explored the potential energy surfaces for excited-state intramolecular proton transfer (ESIPT) researchgate.netresearchgate.net. While a direct intramolecular hydrogen bond is not favored in the ground state of this compound due to the meta-positioning, DFT can be used to model the energetics of potential proton transfer pathways in the excited state, possibly involving solvent molecules as intermediaries.

Furthermore, DFT calculations can model the hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT) mechanisms in reactions with other molecules researchgate.net. For instance, the triplet excited state of a benzophenone derivative can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of a ketyl radical. DFT can be used to calculate the activation energies and reaction enthalpies for such processes, providing insights into the reactivity of this compound as a photosensitizer.

Table 1: Representative DFT-Calculated Parameters for Reaction Mechanisms of Benzophenone Derivatives

| Parameter | Description | Typical Calculated Value (kcal/mol) |

| ΔES1-T1 | Energy difference between the first singlet and triplet excited states | 5 - 10 |

| Activation Energy (HAT) | Energy barrier for hydrogen atom transfer from a donor | 3 - 8 |

| Reaction Enthalpy (HAT) | Overall energy change for the hydrogen atom transfer reaction | -10 to -20 |

Note: The values presented are representative and can vary depending on the specific benzophenone derivative, interacting molecules, and the computational method employed.

DFT calculations provide detailed information about the electronic structure of this compound, including the distribution of electron density and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions and electronic transitions.

The HOMO is typically localized on the more electron-rich parts of the molecule, which in the case of this compound would involve the phenyl ring with the electron-donating hydroxyl group. The LUMO, on the other hand, is generally centered on the electron-withdrawing carbonyl group and the adjacent phenyl ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and more chemically reactive irjweb.comnih.gov.

The presence of the hydroxyl group at the meta position influences the electronic distribution and the energies of the frontier orbitals compared to unsubstituted benzophenone. DFT calculations can quantify these effects.

Table 2: Representative DFT-Calculated Electronic Properties of Hydroxybenzophenone Derivatives

| Property | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 4.5 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.5 to 3.5 Debye |

Note: These values are illustrative and depend on the specific isomer and the level of theory and basis set used in the DFT calculations.

Time-dependent DFT (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules nih.govrsc.orgmdpi.com. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum and the nature of the electronic transitions responsible for these absorptions.

The UV-Vis spectrum of benzophenone derivatives typically shows strong absorption bands in the UV region. These absorptions are generally attributed to π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, while the n → π* transitions involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital.

TD-DFT calculations can predict the energies of these transitions, which correspond to the absorption wavelengths. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band. Studies on hydroxybenzophenones have shown that the position and intensity of the absorption bands are sensitive to the position of the hydroxyl group researchgate.netresearchgate.netresearchgate.netrsc.org. The predicted spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of the experimental spectrum.

Table 3: Predicted UV-Vis Absorption Maxima for this compound using TD-DFT

| Transition Type | Predicted λmax (nm) | Oscillator Strength (f) |

| n → π | 330 - 350 | Low (≈ 0.01) |

| π → π | 280 - 300 | High (> 0.1) |

| π → π * | 240 - 260 | High (> 0.2) |

Note: The predicted values are approximate and can be influenced by the choice of functional, basis set, and the inclusion of solvent effects in the calculation.

Molecular Dynamics and Simulation Approaches

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time rsc.orgfrontiersin.orgwustl.edu. While specific MD simulation studies solely focused on this compound are not extensively documented in publicly available literature, the methodology is highly applicable to understanding its behavior in various environments, particularly in biological contexts such as its interaction with lipid membranes nih.govresearchgate.netmdpi.combiorxiv.org.

MD simulations could be employed to investigate how this compound partitions into and orients within a lipid bilayer, which is a crucial aspect for understanding its potential as a UV filter in sunscreens and its interaction with skin. Such simulations can provide insights into the preferred location of the molecule within the membrane, the orientation of its functional groups, and the nature of its interactions with the lipid molecules and surrounding water. This information is valuable for assessing its bioavailability and potential for membrane disruption.

Furthermore, MD simulations can be used to study the dynamics of this compound in solution, providing information about its conformational flexibility and solvation properties. This can be particularly useful for understanding its behavior in different solvent environments and for interpreting experimental spectroscopic data.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov.

While a multitude of QSAR studies have been conducted on various classes of compounds, specific and detailed QSAR models focusing exclusively on this compound are not widely published. However, the principles of QSAR can be applied to understand how the structural features of this compound might contribute to its biological activities, such as its reported antimicrobial properties nih.govderpharmachemica.comfrontiersin.orgmdpi.comfrontiersin.orgchalcogen.ro.

In a typical QSAR study involving benzophenone derivatives, various molecular descriptors would be calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). These descriptors quantify different aspects of the molecular structure.

A statistical model, such as multiple linear regression or partial least squares, is then developed to correlate these descriptors with the observed biological activity (e.g., minimum inhibitory concentration for antimicrobial activity). The resulting QSAR equation can then be used to predict the activity of new, untested compounds and to provide insights into the structural features that are important for the desired biological effect. For this compound, the presence and position of the hydroxyl and carbonyl groups would be key features influencing its descriptor values and, consequently, its predicted biological activity.

Table 4: Common Molecular Descriptors Used in QSAR Studies of Benzophenone Derivatives

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Dipole Moment | Overall polarity and charge distribution |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes |

| Steric | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Molecular branching and compactness |

Prediction of Environmental Fate and Reactivity

The environmental fate of this compound, like other organic micropollutants, is governed by a combination of abiotic and biotic processes that determine its persistence, transport, and potential for transformation in various environmental compartments. While specific computational models detailing the environmental trajectory of this compound are limited, its behavior can be predicted by examining theoretical principles and extensive research conducted on structurally analogous compounds, such as the widely studied UV filter Benzophenone-3 (BP-3). These studies provide a framework for understanding the key degradation pathways that this compound is likely to undergo.

Abiotic Degradation Pathways

Abiotic degradation, primarily through photochemical reactions, is a significant factor in the environmental transformation of benzophenones. These reactions can occur through direct absorption of sunlight (direct photolysis) or, more commonly, through reactions with photochemically generated reactive species (indirect photolysis).

Research on related compounds indicates that direct photodegradation is often slow under typical environmental pH conditions. researchgate.netresearchgate.net However, indirect photolysis is a major pathway for degradation in natural waters. nih.gov This process is mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and triplet-excited dissolved organic matter (³DOM*), which are naturally present in sunlit surface waters. researchgate.netnih.gov